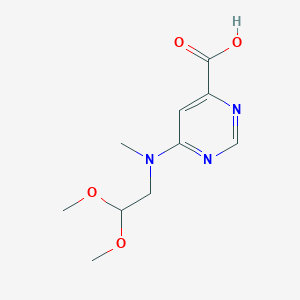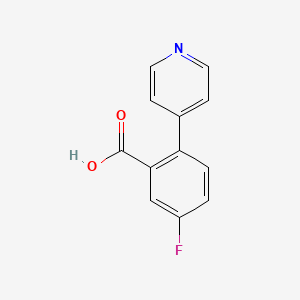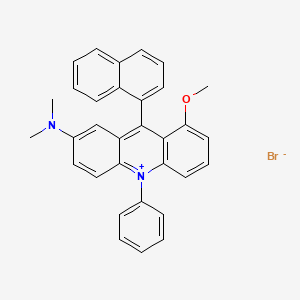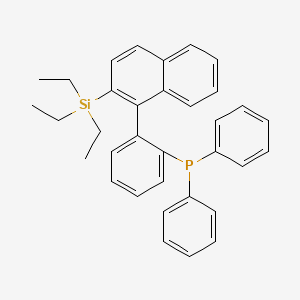
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is an organophosphorus compound with the molecular formula C34H35PSi. This compound is known for its unique structural features, which include a phosphane group attached to a naphthalene ring substituted with a triethylsilyl group and two phenyl rings. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane typically involves the reaction of a naphthalene derivative with a phosphane reagent. One common method includes the following steps:
Starting Materials: Naphthalene derivative with a triethylsilyl group, diphenylphosphane.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or toluene are commonly used.
Catalysts: Transition metal catalysts like palladium or nickel may be employed to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl or naphthalene groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: Lacks the naphthalene and triethylsilyl groups, making it less sterically hindered.
Diphenyl(2-naphthyl)phosphane: Similar structure but without the triethylsilyl group.
Triethylsilyl-substituted phosphines: Similar steric properties but different electronic effects.
Uniqueness
Diphenyl(2-(2-(triethylsilyl)naphthalen-1-yl)phenyl)phosphane is unique due to the combination of the triethylsilyl group and the naphthalene ring, which provides both steric and electronic effects that influence its reactivity and applications in catalysis and material science.
Propriétés
Formule moléculaire |
C34H35PSi |
|---|---|
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
diphenyl-[2-(2-triethylsilylnaphthalen-1-yl)phenyl]phosphane |
InChI |
InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)33-26-25-27-17-13-14-22-30(27)34(33)31-23-15-16-24-32(31)35(28-18-9-7-10-19-28)29-20-11-8-12-21-29/h7-26H,4-6H2,1-3H3 |
Clé InChI |
DBXXWRXFCXUUGD-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



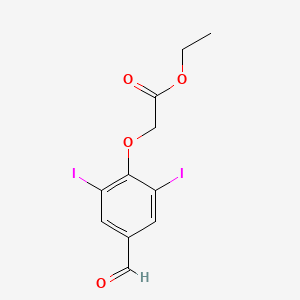

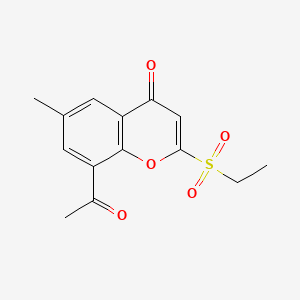
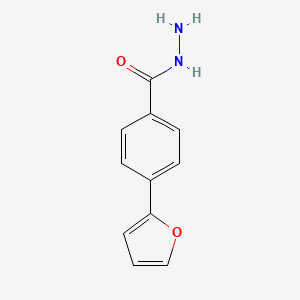
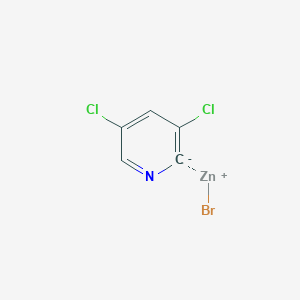
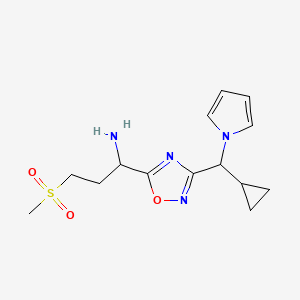


![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
